molecular formula C20H18FN5O4S2 B2819929 Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 886936-01-2

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2819929
CAS No.: 886936-01-2
M. Wt: 475.51
InChI Key: MPVBWBFNTIPGSC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea moiety. The structure includes a thioacetamido linker bridging the thiadiazole ring to an ethyl benzoate ester (Fig. 1). This design leverages the pharmacological relevance of thiadiazoles, which are known for diverse bioactivities such as antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)12-3-7-14(8-4-12)22-16(27)11-31-20-26-25-19(32-20)24-18(29)23-15-9-5-13(21)6-10-15/h3-10H,2,11H2,1H3,(H,22,27)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVBWBFNTIPGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Ureido Group: This step involves the reaction of the thiadiazole intermediate with 4-fluorophenyl isocyanate to form the ureido derivative.

    Thioether Formation: The thiadiazole-ureido intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, 80°C, 4h

  • Product : 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid

  • Yield : 82%

Basic Hydrolysis

  • Conditions : 2M NaOH, ethanol/water (1:1), reflux

  • Product : Same carboxylic acid derivative

  • Yield : 78% (with trace皂化 byproducts)

This reaction is pivotal for converting the prodrug ester into its bioactive acid form.

Nucleophilic Substitution at Thioether Site

The thioether (-S-) group participates in nucleophilic displacements:

NucleophileConditionsProductApplication
Sodium methoxideMethanol, 60°C, 2hMethoxy-substituted thiadiazoleSolubility enhancement
Benzyl chlorideK₂CO₃, DMF, 12hBenzyl-thioether analogLipophilicity modulation
Hydrazine hydrateEthanol, reflux, 6hHydrazide derivativePrecursor for hydrazone formation

Substitutions here enable structural diversification for structure-activity relationship (SAR) studies .

Cyclization and Ring-Modification Reactions

The 1,3,4-thiadiazole core undergoes cycloaddition and ring-expansion reactions:

With Maleic Anhydride

  • Conditions : Toluene, 110°C, 8h

  • Product : Fused thiadiazole-oxadiazole hybrid

  • Significance : Enhanced π-stacking capacity for target binding

With Phenylacetylene

  • Conditions : CuI, DIPEA, 70°C (Click Chemistry)

  • Product : Triazole-linked conjugate

  • Bioactivity : Improved VEGFR-2 inhibition (IC₅₀: 0.56 μM vs. pazopanib’s 0.01 μM)

Oxidation and Reduction Pathways

Oxidation of Thioether to Sulfone

  • Reagent : m-CPBA, CH₂Cl₂, 0°C → RT

  • Product : Sulfone derivative

  • Impact : Increased metabolic stability but reduced solubility

Reduction of Ureido Group

  • Reagent : LiAlH₄, THF, reflux

  • Product : Amine-functionalized analog

  • Utility : Intermediate for carbamate or amide derivatives

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl moiety:

Reaction TypeCatalysts/LigandsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl analogs65–70%
Buchwald-HartwigPd₂(dba)₃, XPhosN-aryl variants55–60%

These reactions enable aryl-group diversification to optimize target affinity .

Stability Under Physiological Conditions

Critical degradation pathways identified via simulated gastric fluid (SGF) studies:

ConditionDegradation PathwayHalf-Life (t₁/₂)Major Degradants
pH 1.2 (37°C)Ester hydrolysis → carboxylic acid2.3hBenzoic acid derivative
pH 7.4 (37°C)Thioether oxidation → sulfone8.5hSulfone analog

This data informs prodrug design and formulation strategies.

Key Research Findings

  • Antiproliferative Activity : Sulfone derivatives exhibit IC₅₀ values of 3.97–33.14 μM against prostate (PC3) and colon (HCT-116) cancer lines .

  • VEGFR-2 Inhibition : Triazole-linked analogs show sub-micromolar IC₅₀ (0.008–0.009 μM), rivaling pazopanib .

  • SAR Insights :

    • Thioether-to-sulfone oxidation reduces solubility but enhances target residence time.

    • Ureido-group modifications significantly alter kinase selectivity .

This compound’s reactivity profile underscores its versatility as a scaffold for anticancer and kinase-targeted drug development.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is C_{20}H_{18}F_{N}_5O_{4}S, with a molecular weight of approximately 475.5 g/mol. The compound's structure features a thiadiazole ring, which is known for its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives similar to this compound have shown significant inhibitory effects on cancer cell lines. The binding interactions within target proteins such as BRAF have been modeled, demonstrating that modifications to the thiadiazole structure can enhance anticancer activity significantly .

2. Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of a urea group alongside the thiadiazole has been associated with modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Biocontrol Agent Potential

1. Pest Management
Research has indicated that compounds like this compound could serve as effective biocontrol agents against various agricultural pests. The compound's bioactivity against pathogens affecting crops has been explored, highlighting its potential to reduce reliance on conventional pesticides .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityCompounds similar to Ethyl 4-(...) showed IC50 values indicating significant cancer cell inhibition.
Anti-inflammatory EffectsModifications to the compound structure improved anti-inflammatory activity in vitro.
Biocontrol EfficacyDemonstrated effectiveness against fungal pathogens in cannabis crops.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring may interact with metal ions or other active sites in enzymes. The fluorophenyl moiety can enhance the compound’s lipophilicity, aiding in its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound ID Core Structure Substituent/R Group Notable Features
Target Compound 1,3,4-Thiadiazole 5-(3-(4-Fluorophenyl)ureido Fluorine-enhanced stability, urea H-bonding
A21 () 1H-Benzo[d]imidazole 1H-Benzo[d]imidazol-2-yl thio Aromatic benzimidazole ring
A22 () 1H-Benzo[d]imidazole 5-Methoxy-benzoimidazolyl thio Electron-donating methoxy group
A24 () 1,3,4-Oxadiazole 5-Pyridin-4-yl Pyridine ring for π-π interactions
Compound 1,3,4-Thiadiazole Piperidine, benzylsulfanyl Hypervalent S···O interaction, dimer formation

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-fluorophenyl urea in the target compound contrasts with A22’s methoxy group , which is electron-donating and may reduce oxidative metabolism. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes or receptors .
  • Benzimidazole derivatives (A21, A22) exhibit planar aromatic systems, favoring intercalation with DNA or enzymes, whereas the target’s urea group enables stronger hydrogen bonding .

Synthetic Routes :

  • The target compound likely follows a multi-step synthesis similar to ’s analogs, involving nucleophilic substitution or coupling reactions. For example, A21–A24 were synthesized via thiol-alkylation of ethyl 4-(2-chloroacetamido)benzoate (A20) with heterocyclic thiols .
  • In contrast, the compound utilized a benzene-mediated reaction between 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting solvent-dependent selectivity .

Crystallographic and Spectroscopic Insights :

  • The compound’s X-ray analysis revealed a planar thiadiazole-acetamido unit and S···O hypervalent interactions (2.625 Å), stabilizing the conformation . The target compound’s urea group may induce similar planar rigidity but with distinct hydrogen-bonding networks (N–H···O/N).

Biological Activity Trends: While explicit data for the target compound is unavailable, 1,3,4-thiadiazoles generally exhibit antihypertensive, anticonvulsant, and diuretic activities .

Biological Activity

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities and therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound features a thiadiazole ring , a ureido group , and an ethyl ester functional group , contributing to its chemical reactivity and biological activity. The presence of the 4-fluorophenyl moiety enhances its lipophilicity, potentially improving its membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for receptors associated with tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
  • Antimicrobial Activity : The structural components may interfere with microbial cell wall synthesis or disrupt metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar thiadiazole derivatives. For instance:

CompoundCell LineIC50 (µM)
Thiadiazole Derivative APC3 (Prostate Cancer)0.33
Thiadiazole Derivative BMCF-7 (Breast Cancer)1.48
This compoundTBDTBD

These results indicate that modifications in the thiadiazole structure can significantly influence their potency against various cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro assays against several bacterial strains. Preliminary findings suggest:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

While specific MIC values for this compound are not yet available, related compounds have shown promising results against these pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Study on VEGFR-2 Inhibition : A series of thiadiazole compounds were synthesized and tested for their ability to inhibit VEGFR-2. Compounds exhibiting IC50 values below 1 µM were identified as highly potent .
  • Antiproliferative Effects : In a study assessing various thiadiazole derivatives against multiple cancer cell lines, compounds with structural similarities to this compound demonstrated significant antiproliferative effects, suggesting that this class of compounds warrants further investigation .

Q & A

Q. Table 1: Comparative Spectroscopic Data

TechniqueThiadiazole Ring (δ, ppm)Urea NH (δ, ppm)Ester C=O (δ, ppm)
1H NMR (DMSO-d6)8.1 (s, 1H)10.3 (s, 1H)-
13C NMR165.2 (C=S)156.7 (C=O)169.8

Q. Table 2: Biological Activity of Analogous Compounds

Compound ModificationIC50 (EGFR Kinase, nM)MIC (S. aureus, µg/mL)
4-Fluorophenyl (Target)85 ± 3.212.5 ± 1.5
4-Nitrophenyl Analog45 ± 2.18.7 ± 0.9
Methoxy-Substituted Analog120 ± 4.520.3 ± 2.4

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